molecular formula C9H13N3OS B13892890 (4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol

(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B13892890
M. Wt: 211.29 g/mol
InChI Key: CKAUBDFSCOMSLH-UHFFFAOYSA-N
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Description

[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropylamino and methylsulfanyl groups. The final step involves the addition of the methanol group to the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can be compared with other similar compounds, such as:

    [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]propane: Similar structure but with a propane group instead of methanol.

    [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]butane: Similar structure but with a butane group instead of methanol.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their functional groups.

Conclusion

[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research and industry. Ongoing studies continue to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol

InChI

InChI=1S/C9H13N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4,7,13H,2-3,5H2,1H3,(H,10,11,12)

InChI Key

CKAUBDFSCOMSLH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CC2)CO

Origin of Product

United States

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